![molecular formula C18H19NO6 B14364297 Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate CAS No. 90156-00-6](/img/structure/B14364297.png)
Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate is an organic compound with the molecular formula C17H19NO6 It is characterized by the presence of a nitrophenyl group attached to a hepta-2,5-dienedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate typically involves the condensation of diethyl hepta-2,5-dienedioate with 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzylic compounds.
Applications De Recherche Scientifique
Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 4-[(4-methylphenyl)methylidene]hepta-2,5-dienedioate
- Diethyl 4-[(4-chlorophenyl)methylidene]hepta-2,5-dienedioate
- Diethyl 4-[(4-bromophenyl)methylidene]hepta-2,5-dienedioate
Uniqueness
Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
90156-00-6 |
|---|---|
Formule moléculaire |
C18H19NO6 |
Poids moléculaire |
345.3 g/mol |
Nom IUPAC |
diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate |
InChI |
InChI=1S/C18H19NO6/c1-3-24-17(20)11-7-15(8-12-18(21)25-4-2)13-14-5-9-16(10-6-14)19(22)23/h5-13H,3-4H2,1-2H3 |
Clé InChI |
HYJQXQKPEKDFPV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C=CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


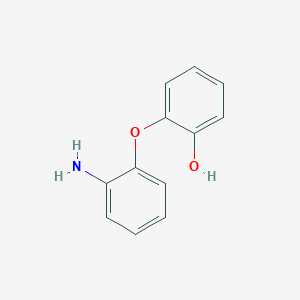
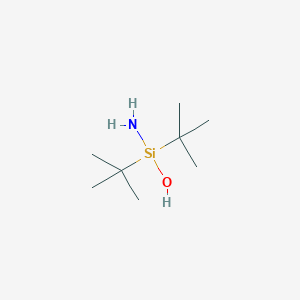
![2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine](/img/structure/B14364223.png)
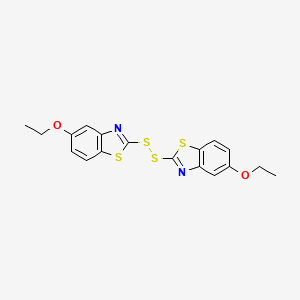
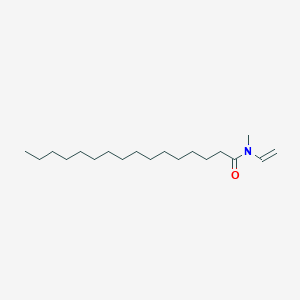
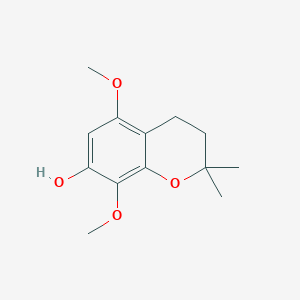
![1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea](/img/structure/B14364241.png)
![2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol](/img/structure/B14364255.png)

![N-[4-(Dimethylamino)butyl]-2-methylprop-2-enamide](/img/structure/B14364273.png)

![3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14364288.png)
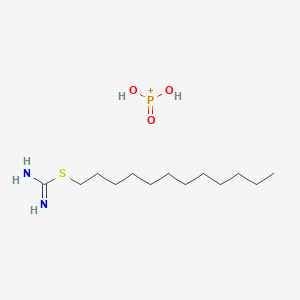
![4-Hydroxy-3,5-bis[(4-hydroxyanilino)methyl]benzoic acid](/img/structure/B14364303.png)
